molecular formula C24H32N2O5S B3467572 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B3467572
M. Wt: 460.6 g/mol
InChI Key: DCUBKDBKJCFJMU-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of azepane, dimethylphenyl, and dimethoxybenzenesulfonamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of azepane with an appropriate acylating agent to form the azepan-1-yl-2-oxoethyl intermediate. This intermediate is then reacted with 3,5-dimethylphenyl and 3,4-dimethoxybenzenesulfonamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, precise temperature control, and efficient purification techniques. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-18-13-19(2)15-20(14-18)26(17-24(27)25-11-7-5-6-8-12-25)32(28,29)21-9-10-22(30-3)23(16-21)31-4/h9-10,13-16H,5-8,11-12,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUBKDBKJCFJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide

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